2-(Trifluoromethyl)benzimidazole (CAS 312-73-2) is a highly specialized, fluorinated heterocyclic building block characterized by a strongly electron-withdrawing trifluoromethyl group at the C2 position. This substitution fundamentally alters the physicochemical profile of the benzimidazole core, yielding a compound with a predicted pKa of approximately 9.25 and a LogP of 2.58 . In industrial and medicinal chemistry, it is primarily procured as a bioisostere for acidic functional groups, a lipophilic pharmacophore, and a robust ligand precursor . Its distinct electronic properties make it a critical starting material for synthesizing advanced agrochemicals, anthelmintics, and targeted therapeutics where metabolic stability and precise pKa tuning are required.
Substituting 2-(Trifluoromethyl)benzimidazole with standard generic alternatives like unsubstituted benzimidazole or 2-methylbenzimidazole leads to immediate process and performance failures . The absence of the CF3 group results in a drastic increase in the NH pKa (from ~9.25 up to ~12.8), completely eliminating the compound's ability to act as an acidic bioisostere or to undergo deprotonation under mild basic conditions during N-alkylation scale-up . Furthermore, non-fluorinated analogs lack the enhanced lipophilicity (LogP ~1.32 vs. 2.58) required for target membrane permeability in downstream biological assays . In synthetic workflows, replacing the CF3 group with a methyl group also introduces a benzylic site vulnerable to metabolic and chemical oxidation, severely compromising the stability and half-life of the final downstream products [1].
The incorporation of the strongly electron-withdrawing trifluoromethyl group at the C2 position profoundly impacts the acidity of the benzimidazole NH [1]. 2-(Trifluoromethyl)benzimidazole exhibits a pKa of approximately 9.25, making it significantly more acidic than unsubstituted benzimidazole, which has a pKa of 12.8 . This >3.5 unit drop in pKa allows the fluorinated analog to effectively mimic the acidity of phenols and certain amides in biological systems[1]. Furthermore, in synthetic workflows, this enhanced acidity enables quantitative deprotonation using mild bases (such as potassium carbonate) rather than requiring strong, hazardous bases like sodium hydride, thereby improving manufacturability and functional group tolerance.
| Evidence Dimension | NH Acidity (pKa) |
| Target Compound Data | pKa ~ 9.25 |
| Comparator Or Baseline | Benzimidazole (pKa ~ 12.8) |
| Quantified Difference | >3.5 pKa units more acidic |
| Conditions | Aqueous conditions / Predicted and experimental baselines |
Enables the use of milder reagents during N-alkylation scale-up and allows the molecule to act as an acidic bioisostere in drug design.
The CF3 group heavily modulates the lipophilic profile of the benzimidazole scaffold . 2-(Trifluoromethyl)benzimidazole demonstrates an XLogP3 of approximately 2.58, which is substantially higher than that of unsubstituted benzimidazole (LogP ~ 1.32) and 2-methylbenzimidazole (LogP ~ 2.2) [1]. This quantitative increase in lipophilicity directly translates to improved passive membrane permeability and higher partitioning into lipid environments. For procurement teams sourcing intermediates for agrochemicals or CNS-targeted therapeutics, this built-in lipophilicity bypasses the need for late-stage structural modifications to achieve target ADME properties [1].
| Evidence Dimension | Lipophilicity (LogP) |
| Target Compound Data | LogP = 2.58 |
| Comparator Or Baseline | Benzimidazole (LogP ~ 1.32) |
| Quantified Difference | +1.26 LogP units |
| Conditions | Standard octanol-water partition coefficient models |
Directly improves the bioavailability and target-tissue penetration of downstream pharmaceutical and agricultural products.
In medicinal chemistry and materials science, the stability of the C2 substituent is critical for long-term performance . 2-Methylbenzimidazole possesses a benzylic-like methyl group that is highly susceptible to chemical oxidation and cytochrome P450-mediated metabolic degradation [1]. In contrast, the robust C-F bonds in 2-(Trifluoromethyl)benzimidazole render the C2 position completely inert to standard oxidative conditions . The strong electron-withdrawing effect also lowers the electron density of the fused aromatic system, increasing the overall resistance of the core to electrophilic attack compared to electron-rich alkyl-substituted analogs [1].
| Evidence Dimension | C2-Substituent Oxidative Vulnerability |
| Target Compound Data | Inert CF3 group (metabolically blocked) |
| Comparator Or Baseline | 2-Methylbenzimidazole (prone to rapid oxidation to carboxylic acids) |
| Quantified Difference | Elimination of primary metabolic liability at C2 |
| Conditions | In vivo metabolic clearance models and harsh chemical oxidation assays |
Prevents premature degradation of the active molecule, extending the half-life of derived therapeutics and industrial materials.
Utilizing the tuned pKa of 9.25 to replace metabolically unstable phenols or carboxylic acids in receptor agonists and enzyme inhibitors, directly leveraging the evidence of enhanced acidity and metabolic stability[1].
Leveraging the elevated LogP of 2.58 to maximize cuticular penetration and bioavailability in agricultural pests and parasitic nematodes, where unsubstituted analogs fail to achieve lethal concentrations.
Using the highly acidic NH and electron-withdrawing core to synthesize specialized N-heterocyclic carbenes (NHCs) or bidentate ligands that stabilize high-oxidation-state metals under harsh conditions [1].
Incorporating the acidic benzimidazole motif into polymer backbones to enhance proton conductivity under anhydrous conditions at elevated temperatures, relying on the compound's enhanced oxidative stability.
Acute Toxic;Irritant